Anti-inflammatory agent 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O2S |

|---|---|

Molecular Weight |

300.4 g/mol |

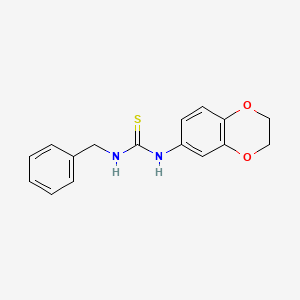

IUPAC Name |

1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |

InChI |

InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21) |

InChI Key |

NILPSABXLUXHCD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Pharmacokinetic and Pharmacodynamic Profile of Anti-inflammatory Agents

A Note on "Anti-inflammatory agent 14"

Initial research indicates that "this compound" does not refer to a specific, named compound. Instead, the number "14" as it appears in various scientific literature is a citation marker pointing to a reference that identifies a particular anti-inflammatory agent. This guide will, therefore, provide a detailed overview of several distinct compounds that are cited as anti-inflammatory agents in the provided search results, along with a general discussion of the experimental protocols and signaling pathways relevant to this class of drugs.

Section 1: Overview of Selected Anti-inflammatory Agents

This section will detail the pharmacodynamic profiles of several compounds identified as anti-inflammatory agents in scientific literature. Due to the nature of the available data, specific pharmacokinetic parameters are not available for all compounds.

Terrein

Terrein has been identified as an anti-inflammatory agent.[1]

Pharmacodynamics:

-

Mechanism of Action: Terrein functions by reducing the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in dental pulp cells.[1] This is achieved by blocking the activation of nuclear factor-kappa B (NF-ĸB) and the protein kinase B (AKT) signaling pathways.[1]

-

Effects: In addition to its anti-inflammatory properties, synthetic terrein has been shown to inhibit cell proliferation in head and neck cancer cells and suppress angiogenesis.[1] It achieves this by reducing the secretion of angiogenin (ANG) and inhibiting ribosome biogenesis.[1]

Curcumin

Curcumin is a well-known natural compound with anti-inflammatory properties.[2]

Pharmacodynamics:

-

Mechanism of Action: Curcumin inhibits inflammation by suppressing the NF-κB signaling pathway.[2] It restricts various activators of NF-κB and also stems its expression.[2] Furthermore, it acts as a nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory prostaglandin synthesis pathway.[2]

Betaine

Betaine is recognized for its anti-inflammatory and antioxidant properties.[3]

Pharmacodynamics:

-

Mechanism of Action: Betaine exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This, in turn, reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), transforming growth factor-beta (TGF-β), and interferon-gamma (IFN-γ).[3]

-

Effects: In studies on cisplatin-induced cardiotoxicity, betaine has been shown to alleviate myocardial structural damage and reduce the expression of TGF-β and IL-6.[3]

Paeonol

Paeonol, the main active compound from Paeonia suffruticosa, is used as an anti-inflammatory agent.[4]

Pharmacodynamics:

-

Mechanism of Action: Paeonol has been shown to enhance the expression of the SIRT1 protein.[4] This action helps in promoting the proliferation of senescent vascular smooth muscle cells and reducing the inflammatory reaction associated with atherosclerosis.[4]

-

Effects: In animal models, paeonol treatment attenuated vascular senescence, as indicated by reduced levels of the senescence-associated secretory phenotype (SASP) markers TNF-α and IL-6.[4]

Andrographolide (AD)

Andrographolide, isolated from Andrographis paniculata, is a multi-targeted anti-inflammatory agent.[5]

Pharmacodynamics:

-

Mechanism of Action: Andrographolide possesses anti-inflammatory, antineoplastic, antioxidant, and immunological properties.[5] It has been noted for its potential role in promoting autophagy in chondrocytes.[5]

-

Effects: It has shown anti-arthritic effects in osteoarthritis and can reduce the production of IL-6 and TNF-α.[5]

Section 2: Experimental Protocols

Detailed experimental protocols are crucial for the valid assessment of the pharmacokinetic and pharmacodynamic properties of anti-inflammatory agents. Below are generalized methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assay (General Protocol)

-

Cell Culture: Human or animal cell lines relevant to inflammation (e.g., macrophages like RAW 264.7, or endothelial cells like HUVECs) are cultured in appropriate media.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of pro-inflammatory markers.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Terrein, Curcumin) before or after stimulation with the inflammatory agent.

-

Measurement of Inflammatory Markers:

-

ELISA: The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot: The expression levels of key proteins in inflammatory signaling pathways (e.g., NF-κB, p-AKT, COX-2) in cell lysates are determined by Western blotting.

-

RT-qPCR: The mRNA expression levels of inflammatory genes are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The dose-dependent inhibitory effects of the compound on the inflammatory markers are calculated.

In Vivo Pharmacokinetic Study (General Protocol)

-

Animal Model: A suitable animal model (e.g., rats, mice) is chosen.

-

Drug Administration: The test compound is administered to the animals via a specific route (e.g., oral, intravenous).

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of the drug and its metabolites in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated using specialized software.

Section 3: Signaling Pathways and Visualizations

Anti-inflammatory agents often target key signaling pathways involved in the inflammatory response. The NF-κB pathway is a central regulator of inflammation and a common target for many of the agents discussed.

Caption: Generalized NF-κB signaling pathway targeted by anti-inflammatory agents.

This diagram illustrates how an inflammatory stimulus like LPS activates the TLR4 receptor, leading to a cascade that results in the activation of the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Many anti-inflammatory agents, such as Terrein and Curcumin, inhibit this pathway at various points.

References

The Garlic 14-kDa Protein: A Potent Inhibitor of Pro-Inflammatory Cytokines for In Vitro Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, driving the search for novel anti-inflammatory agents. Natural products have historically been a rich source of therapeutic compounds. Garlic (Allium sativum L.), used for centuries in traditional medicine, possesses a wide array of bioactive components. Among these is a 14-kilodalton (kDa) protein that has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the garlic 14-kDa protein, its mechanism of action in cytokine inhibition, detailed experimental protocols for its study, and quantitative data to support its potential as a research tool and therapeutic lead.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of the garlic 14-kDa protein are primarily attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, the NF-κB transcription factor is activated. This activation involves the degradation of the inhibitory IκB protein, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a wide range of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

The garlic 14-kDa protein has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation and activity of the NF-κB p65 subunit.[1][3] This blockade of NF-κB activation leads to a downstream reduction in the expression and secretion of key inflammatory mediators.

Quantitative Data on Cytokine Inhibition

The efficacy of the garlic 14-kDa protein in inhibiting the production of pro-inflammatory mediators has been quantified in various studies. The data presented below is primarily from studies on LPS-stimulated murine macrophage cell lines, such as J774A.1.

| Mediator | Concentration of Garlic 14-kDa Protein | % Inhibition (Approximate) | Reference |

| Nitric Oxide (NO) | 10 µg/mL | 40% | [1] |

| 20 µg/mL | 60% | [1] | |

| 30 µg/mL | 80% | [1] | |

| Prostaglandin E2 (PGE2) | 10 µg/mL | 35% | [1] |

| 20 µg/mL | 55% | [1] | |

| 30 µg/mL | 75% | [1] | |

| TNF-α | 10 µg/mL | 30% | [1] |

| 20 µg/mL | 50% | [1] | |

| 30 µg/mL | 70% | [1] | |

| IL-1β | 10 µg/mL | 25% | [1] |

| 20 µg/mL | 45% | [1] | |

| 30 µg/mL | 65% | [1] |

Note: The inhibitory effects are dose-dependent. It is crucial to perform a dose-response study for each specific experimental setup. The garlic 14-kDa protein did not show cytotoxic effects on J774A.1 macrophages at concentrations up to 30 µg/mL.[1]

Experimental Protocols

This section provides detailed methodologies for the purification of the 14-kDa protein and for key assays to evaluate its anti-inflammatory activity.

Purification of the 14-kDa Protein from Garlic

This protocol is adapted from methods described for the isolation of proteins from aged garlic extract.[4][5]

Materials:

-

Fresh garlic bulbs

-

Distilled water

-

Ammonium sulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sephadex G-50 gel filtration column

-

Bradford protein assay reagent

-

SDS-PAGE reagents and equipment

Procedure:

-

Preparation of Aqueous Garlic Extract: Homogenize fresh garlic bulbs with distilled water in a blender. Centrifuge the homogenate to remove solid debris.

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve a final saturation of 80%. Stir overnight at 4°C to precipitate the proteins.

-

Dialysis: Centrifuge the solution to collect the protein pellet. Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C to remove excess salt.

-

Gel Filtration Chromatography: Apply the dialyzed protein solution to a Sephadex G-50 gel filtration column pre-equilibrated with PBS.

-

Fraction Collection and Analysis: Collect fractions and measure the protein concentration of each fraction using the Bradford assay.

-

SDS-PAGE Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the 14-kDa protein. Pool the fractions containing the purified protein.

-

Concentration and Storage: Concentrate the pooled fractions and store at -80°C for long-term use.

Cell Culture and Treatment

Materials:

-

J774A.1 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Purified garlic 14-kDa protein

Procedure:

-

Culture J774A.1 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of the garlic 14-kDa protein (e.g., 5, 10, 20, 30 µg/mL) for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.[6]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable product of NO, in the culture supernatant.[1][7]

Materials:

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Collect 50 µL of culture supernatant from each well.

-

Mix equal volumes of Griess reagent Part A and Part B immediately before use.

-

Add 50 µL of the mixed Griess reagent to each 50 µL of supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-1β in the culture supernatants.[1]

Materials:

-

Commercial ELISA kits for murine TNF-α and IL-1β

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add culture supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB p65

This technique is used to assess the protein levels of key inflammatory mediators and signaling molecules.[1][3]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Incubate with the HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of Garlic 14-kDa Protein in Macrophages

Caption: The garlic 14-kDa protein inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of the garlic 14-kDa protein.

Conclusion

The garlic 14-kDa protein presents a compelling case as a natural anti-inflammatory agent for research purposes. Its well-defined mechanism of action, involving the inhibition of the crucial NF-κB signaling pathway, and its demonstrated efficacy in reducing the production of key pro-inflammatory cytokines make it a valuable tool for studying inflammatory processes. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate its properties further and explore its potential as a lead compound in the development of novel anti-inflammatory therapeutics. As with any natural product, further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 14-kDa and 47-kDa protein molecules of age garlic extract on peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Profile of Anti-inflammatory Agent 14 and its Impact on Prostaglandin Synthesis

For Research and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preclinical characteristics of Anti-inflammatory Agent 14, a novel selective inhibitor of cyclooxygenase-2 (COX-2). Prostaglandins, particularly prostaglandin E2 (PGE2), are key lipid mediators of inflammation, pain, and fever. Their synthesis is primarily catalyzed by the COX enzymes. Agent 14 demonstrates potent and selective inhibition of COX-2, leading to a significant reduction in prostaglandin synthesis. This guide details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to determine these activities. The data presented herein supports the potential of Agent 14 as a promising therapeutic candidate for the treatment of inflammatory disorders with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

This compound exerts its effect by intercepting the arachidonic acid (AA) signaling cascade. In response to inflammatory stimuli, phospholipase A2 (PLA2) liberates AA from the cell membrane. The cyclooxygenase (COX) enzymes then convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory PGE2. Agent 14 is a competitive inhibitor of the COX-2 isoform, binding to its active site and preventing the synthesis of PGH2. This selective inhibition of COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection, is the key to its targeted anti-inflammatory effect.

Figure 1: Mechanism of action of Agent 14 in the prostaglandin synthesis pathway.

In Vitro Enzymatic Activity

The inhibitory potential of Agent 14 was assessed using purified recombinant human COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) was determined for each isoform.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Agent 14 | 1500 | 15 | 100 |

| Celecoxib | 2000 | 25 | 80 |

| Ibuprofen | 500 | 1000 | 0.5 |

Table 1: In vitro inhibitory activity of Agent 14 against COX-1 and COX-2 enzymes compared to reference compounds.

Experimental Protocol: Recombinant COX Enzyme Inhibition Assay

Objective: To determine the IC50 values of Agent 14 for COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes (Cayman Chemical)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

96-well microplate

-

Plate reader (610 nm absorbance)

-

Tris-HCl buffer (pH 8.0)

-

Agent 14 and reference compounds dissolved in DMSO

Methodology:

-

Prepare a reaction buffer containing Tris-HCl (100 mM, pH 8.0), heme (1 µM), and the test compound (Agent 14 or reference) at various concentrations (0.1 nM to 100 µM).

-

Add recombinant COX-1 or COX-2 enzyme to the wells.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid (10 µM) and TMPD (100 µM).

-

Immediately measure the absorbance at 610 nm every minute for 5 minutes to determine the rate of TMPD oxidation, which is proportional to PGG2 production.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for Prostaglandin E2 (PGE2) Inhibition

The ability of Agent 14 to suppress prostaglandin synthesis in a cellular context was evaluated using a lipopolysaccharide (LPS)-stimulated human macrophage cell line (e.g., U937).

| Compound | PGE2 Inhibition IC50 (nM) |

| Agent 14 | 50 |

| Celecoxib | 75 |

| Ibuprofen | 1200 |

Table 2: Inhibition of LPS-induced PGE2 production in human macrophages by Agent 14.

Figure 2: Workflow for the cell-based PGE2 inhibition assay.

Experimental Protocol: LPS-Stimulated Macrophage PGE2 Assay

Objective: To measure the potency of Agent 14 in inhibiting PGE2 production in a relevant cell model.

Materials:

-

Human macrophage cell line (e.g., U937)

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Agent 14

-

PGE2 ELISA kit (e.g., from R&D Systems or Cayman Chemical)

Methodology:

-

Cell Culture and Differentiation: Seed U937 cells in 96-well plates at a density of 2 x 10^5 cells/well. Add PMA (100 ng/mL) and incubate for 48 hours to induce differentiation into macrophage-like cells.

-

Compound Treatment: Remove the PMA-containing medium and replace it with fresh serum-free medium containing serial dilutions of Agent 14. Incubate for 1 hour.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate inflammation and COX-2 expression. Include a vehicle control (DMSO) without LPS (baseline) and a vehicle control with LPS (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of Agent 14 compared to the LPS-stimulated positive control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The anti-inflammatory effect of Agent 14 was evaluated in a standard rat model of acute inflammation.

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle | - | 0% |

| Agent 14 | 3 | 25% |

| Agent 14 | 10 | 58% |

| Agent 14 | 30 | 75% |

| Indomethacin | 10 | 65% |

Table 3: Effect of oral administration of Agent 14 on carrageenan-induced paw edema in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of Agent 14.

Animals: Male Wistar rats (180-200 g).

Materials:

-

Lambda-carrageenan (1% w/v in saline)

-

Agent 14 formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Pletysmometer for measuring paw volume

-

Oral gavage needles

Methodology:

-

Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast the rats overnight before the experiment with free access to water.

-

Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group). Administer Agent 14 or the vehicle orally (p.o.) one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume. The percentage inhibition of edema for each treatment group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean edema in the vehicle control group and V_t is the mean edema in the drug-treated group.

Summary and Future Directions

This compound demonstrates potent and selective inhibition of the COX-2 enzyme, translating to effective suppression of prostaglandin synthesis in both enzymatic and cell-based assays. This activity is confirmed in a standard in vivo model of acute inflammation. The high selectivity index of Agent 14 suggests a reduced risk of COX-1 related side effects, such as gastrointestinal toxicity.

Future studies should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis).

-

Gastrointestinal safety assessment in preclinical models.

-

Off-target screening and full toxicology profiling.

This preclinical data package strongly supports the continued development of Agent 14 as a novel anti-inflammatory therapeutic.

Investigating the Anti-inflammatory Properties of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the investigation of novel anti-inflammatory compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments aimed at identifying and characterizing new therapeutic agents for inflammatory diseases. This guide details key experimental protocols, presents data on a variety of novel compounds, and visualizes the intricate signaling cascades that are often the targets of these new chemical entities.

Key Inflammatory Signaling Pathways

The inflammatory response is a complex biological process mediated by a network of signaling pathways. Understanding these pathways is crucial for the rational design and development of targeted anti-inflammatory therapies. This section outlines three major pathways implicated in inflammation: the NF-κB pathway, the JAK-STAT pathway, and the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3] The inhibition of this pathway is a major focus of anti-inflammatory drug discovery.[1]

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[4][5] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes, including those involved in inflammatory responses.[1][6] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[4][6]

The NLRP3 Inflammasome

Inflammasomes are multiprotein complexes that play a central role in innate immunity by sensing pathogens and endogenous danger signals.[7][8] The NLRP3 inflammasome is one of the most well-characterized and is activated by a wide range of stimuli.[9][10] Its activation typically requires two signals: a priming signal, often through the NF-κB pathway, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.[9] The assembled NLRP3 inflammasome, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1.[7] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[7][9]

Experimental Workflow for Compound Evaluation

A systematic approach is essential for the evaluation of novel anti-inflammatory compounds. The following workflow outlines the key stages, from initial in vitro screening to more complex cellular and in vivo assessments.

Quantitative Data of Novel Anti-inflammatory Compounds

The following tables summarize the in vitro anti-inflammatory activity of various novel compounds from recent literature. The data is presented to allow for easy comparison of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Extract | Source/Class | IC50 (µM) | Reference |

| Compound 104 | Synthetic | 0.76 | [11] |

| Derivative 42 | Resveratrol-Chalcone Hybrid | 4.13 ± 0.07 | [11][12] |

| Compound 41 | Synthetic | 11.2 | [11][12] |

| Decempyrone C | Marine Fungus | 22.4 ± 1.8 | |

| Decempyrone J | Marine Fungus | 21.7 ± 1.1 | |

| Amphichopyrone A | Marine Fungus | 18.1 ± 4.8 | |

| Amphichopyrone B | Marine Fungus | 7.2 ± 0.9 | |

| Banana Blossom (dried, decoction) | Natural Product | 5.98 ± 0.19 µg/ml | [13] |

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

| Compound | Target | IC50 (nM) | Reference |

| Compound 13a | COX-2 | 39.43 | [11] |

| Compound 13c | COX-2 | 38.73 | [11] |

| Compound 13d | COX-2 | 39.14 | [11] |

| Compound 4 (Dexketoprofen derivative) | COX-2 | 37,550 | [14] |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine Inhibited | Cell Line | IC50 (nM) | Reference |

| Compound 12 | TNF-α | THP-1 | 58 | [11] |

| Compound 43 | TNF-α | Not Specified | 5,200 | [11][12] |

Table 4: Other Anti-inflammatory Activities

| Compound | Activity | IC50 (µM) | Reference |

| Compound 4 (Naproxen derivative) | 5-LOX Inhibition | 0.30 | [15] |

| Compound 5 (Isonicotinate) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of novel compounds.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening tool to evaluate the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Test compounds and vehicle control (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[17][18]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[17]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[17][18]

-

Griess Reaction:

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[17] The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or biological fluids.[20][21]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the target cytokine.

-

Cell culture supernatants or other biological samples.

-

Detection antibody (biotinylated).

-

Avidin-HRP (Horseradish Peroxidase) conjugate.

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., H₂SO₄).

-

Wash buffer.

-

Recombinant cytokine standard.

Procedure:

-

Sample Incubation: Add standards and samples to the wells of the ELISA plate and incubate overnight at 4°C.[21]

-

Washing: Wash the plate multiple times with wash buffer to remove unbound substances.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[21]

-

Washing: Repeat the washing step.

-

Avidin-HRP Incubation: Add Avidin-HRP conjugate to each well and incubate for 30 minutes.[21]

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes to allow for color development.[21]

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[21]

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to determine the concentration of the cytokine in the samples.

Analysis of Inflammatory Gene Expression by Quantitative PCR (qPCR)

qPCR is a powerful technique to measure the relative changes in the expression of genes involved in inflammation.[22][23]

Materials:

-

TRIzol reagent for RNA extraction.

-

Reverse transcriptase kit for cDNA synthesis.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers specific for target inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).[24][25]

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.[25]

-

qPCR Reaction:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction in a thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.[24]

-

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway, such as IκB-α and p65.[3][26][27]

Materials:

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membrane (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-IκB-α, anti-phospho-IκB-α, anti-p65).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells and determine the protein concentration of the lysates.[28]

-

SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.[26][28]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[28][29]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[28]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels. A decrease in IκB-α levels or an increase in its phosphorylated form indicates NF-κB pathway activation.[3]

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Recent advances in anti-inflammatory active components and action mechanisms of natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. thaiscience.info [thaiscience.info]

- 14. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. pubcompare.ai [pubcompare.ai]

- 25. 2.11. Assessment of Gene Expression Related to Inflammation and Oxidative Stress by Quantitative RT-PCR [bio-protocol.org]

- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 27. researchgate.net [researchgate.net]

- 28. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 29. Western blot protocol | Abcam [abcam.com]

Cellular Pathways Modulated by Anti-inflammatory Agent 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 14, also known as Compound 14 or ATIC-IN-1, is a novel small molecule that has garnered significant interest for its unique mechanism of action and potential therapeutic applications in metabolic and inflammatory diseases.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, Compound 14 modulates cellular energy homeostasis to exert its anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth overview of the core cellular pathways modulated by Compound 14, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling cascades.

Core Mechanism of Action: ATIC Inhibition and AMPK Activation

The primary molecular target of Compound 14 is the bifunctional enzyme Aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC) .[4][5] ATIC catalyzes the final two steps of the de novo purine biosynthesis pathway. Compound 14 acts as an inhibitor of ATIC homodimerization, which is essential for its enzymatic activity.[4][5] Specifically, it has a reported Ki of 685 nM for the inhibition of AICAR transformylase activity.[5][6]

Inhibition of ATIC leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) .[4][5] ZMP is a structural mimic of adenosine monophosphate (AMP) and acts as an allosteric activator of the cellular energy sensor, AMP-activated protein kinase (AMPK) .[2][4] The activation of AMPK is central to the therapeutic effects of Compound 14, effectively "fooling" the cell into a state of perceived low energy, which in turn triggers a cascade of metabolic and anti-inflammatory responses.[1]

Signaling Pathway: From ATIC Inhibition to AMPK Activation

Modulation of Inflammatory Signaling Pathways

The activation of AMPK by Compound 14 initiates a downstream signaling cascade that suppresses key pro-inflammatory pathways. While direct quantitative data on the anti-inflammatory effects of Compound 14 in classical inflammation models is emerging, the well-established role of AMPK activation allows for a clear understanding of the modulated pathways. The primary anti-inflammatory mechanisms include the inhibition of NF-κB and STAT3 signaling.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. AMPK activation has been shown to inhibit the NF-κB pathway through multiple mechanisms, including:

-

Phosphorylation and stabilization of IκBα: AMPK can phosphorylate IκBα, the inhibitory protein of NF-κB, preventing its degradation and thus sequestering NF-κB in the cytoplasm.

-

Inhibition of IKK activity: AMPK can suppress the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.

-

Deacetylation of NF-κB p65 subunit: AMPK can activate sirtuin 1 (SIRT1), which deacetylates the p65 subunit of NF-κB, reducing its transcriptional activity.

Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in inflammation, particularly in response to cytokines like interferon-gamma (IFN-γ) and interleukin-6 (IL-6). AMPK activation can suppress this pathway by:

-

Inhibiting STAT3 phosphorylation: AMPK has been shown to reduce the phosphorylation of STAT3 at Ser727, a key step for its full transcriptional activity.[7]

-

Upregulating Suppressors of Cytokine Signaling (SOCS): AMPK may promote the expression of SOCS proteins, which are negative regulators of the JAK-STAT pathway.

Quantitative Data Summary

While specific anti-inflammatory data for Compound 14 is still emerging, the following tables summarize the key quantitative findings related to its primary mechanism of action and the well-documented effects of AMPK activation on inflammatory markers from studies using other activators like AICAR.

Table 1: In Vitro Activity of Compound 14

| Parameter | Value | Cell Line | Comments | Reference |

| Ki (ATIC Inhibition) | 685 nM | - | Inhibition of AICAR transformylase activity. | [5][6] |

| AMPK Activation (p-AMPKα Thr172) | Dose-dependent increase | MCF-7, HCT116 | Observed in low purine medium. | [4] |

| AMPK Substrate Phosphorylation (p-ACC Ser79) | Dose-dependent increase | MCF-7, HCT116 | A key indicator of AMPK activity. | [4] |

| ZMP Accumulation | Time-dependent increase | MCF-7 | Confirms ATIC inhibition in cells. | [4] |

Table 2: Representative Anti-inflammatory Effects of AMPK Activation (via AICAR)

| Parameter | Inhibition/Reduction | Model System | Comments | Reference |

| iNOS Production | Dose-dependent | LPS/IFN-γ stimulated mesangial cells | Indicates suppression of inflammatory enzymes. | [8] |

| IL-6 Production | Dose-dependent | LPS/IFN-γ stimulated mesangial cells | Demonstrates inhibition of pro-inflammatory cytokine. | [8] |

| NF-κB p65 Nuclear Translocation | Significant reduction | Macrophages in inflamed skin (CFA model) | Shows inhibition of a key inflammatory transcription factor. | [9] |

| IL-1β Expression | Significant reduction | Inflamed skin (CFA model) | Highlights the suppression of a major pro-inflammatory cytokine. | [9] |

| STAT1 Phosphorylation | Marked attenuation | IFN-γ stimulated human aortic smooth muscle cells | Demonstrates inhibition of the JAK-STAT pathway. | [10] |

Experimental Protocols

The following are representative protocols for key experiments to assess the anti-inflammatory effects of Compound 14. These are based on standard methodologies and studies involving other AMPK activators.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Experimental Procedure:

-

Seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Compound 14 (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 100 ng/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.

-

Harvest cell lysates for protein analysis or culture supernatants for cytokine analysis.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To quantify the phosphorylation status of key signaling proteins in the AMPK, NF-κB, and STAT pathways.

-

Procedure:

-

Prepare cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

p-AMPKα (Thr172)

-

Total AMPKα

-

p-ACC (Ser79)

-

Total ACC

-

p-IκBα (Ser32)

-

Total IκBα

-

p-STAT3 (Ser727)

-

Total STAT3

-

β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Cytokine Measurement by ELISA

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment with Compound 14 and LPS.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the assay, which typically involves:

-

Adding standards and samples to antibody-coated microplates.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the cytokine concentrations based on the standard curve.

-

Experimental Workflow Diagram

Conclusion

This compound represents a novel therapeutic strategy by targeting cellular metabolism to control inflammation. Its ability to inhibit ATIC and subsequently activate AMPK provides a multipronged anti-inflammatory effect through the suppression of key signaling pathways like NF-κB and JAK-STAT. Further research is warranted to fully elucidate its efficacy in various inflammatory disease models and to translate these promising mechanistic insights into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals interested in the unique properties of this compound.

References

- 1. Exercise pill could someday help those incapable of working out - The Washington Post [washingtonpost.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Exercise‐Induced cytokines, diet, and inflammation and their role in adipose tissue metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. books.rsc.org [books.rsc.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Activation of AMPK inhibits inflammation in MRL/lpr mouse mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMPK activation attenuates inflammatory pain through inhibiting NF-κB activation and IL-1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK Suppresses Vascular Inflammation In Vivo by Inhibiting Signal Transducer and Activator of Transcription-1 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Anti-inflammatory Agent 14 for Preclinical Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 14 is a novel, non-steroidal, dissociated glucocorticoid receptor (GR) agonist that has demonstrated significant promise in preclinical models of arthritis. Identified as a t-butyl containing derivative, this agent exhibits potent anti-inflammatory properties with a potentially improved safety profile compared to traditional corticosteroids like prednisolone. This technical guide provides a comprehensive overview of the available data on Compound 14, including its efficacy in a collagen-induced arthritis (CIA) mouse model, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Compound 14 exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. As a "dissociated" agonist, it is designed to preferentially induce the transrepression pathway of GR signaling over the transactivation pathway.

-

Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules, which are key drivers of the pathological processes in rheumatoid arthritis.

-

Transactivation: The activated GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. While this pathway contributes to some anti-inflammatory effects, it is also associated with many of the undesirable side effects of corticosteroids, such as metabolic dysregulation.

By favoring transrepression, Compound 14 aims to retain the anti-inflammatory efficacy of glucocorticoids while minimizing the side effects associated with transactivation.

Signaling Pathway of Compound 14

The following diagram illustrates the proposed signaling pathway of Compound 14 as a dissociated glucocorticoid receptor agonist.

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 14 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory Agent 14 is a novel synthetic compound with potent anti-inflammatory properties. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in in vitro cell culture models of inflammation. The described assays are fundamental for screening and characterizing potential anti-inflammatory drug candidates. The primary assays detailed herein are the lipopolysaccharide (LPS)-induced cytokine release assay in RAW 264.7 macrophages, the NF-κB activation assay, and a cytotoxicity assessment to determine the therapeutic window of the compound.

Mechanism of Action

This compound is hypothesized to exert its effects by inhibiting key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression. By preventing the activation and nuclear translocation of NF-κB, this compound is expected to suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Caption: NF-κB Signaling Pathway Inhibition by Agent 14.

Data Presentation

Table 1: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Vehicle Control | - | 25.3 ± 5.1 | 15.8 ± 4.2 | 10.2 ± 3.5 |

| LPS (1 µg/mL) | - | 1542.7 ± 120.5 | 2350.1 ± 210.8 | 850.6 ± 75.4 |

| Agent 14 + LPS | 0.1 | 1230.5 ± 98.7 | 1987.4 ± 180.2 | 710.9 ± 60.1 |

| Agent 14 + LPS | 1 | 750.2 ± 65.3 | 1150.6 ± 105.7 | 420.3 ± 40.8 |

| Agent 14 + LPS | 10 | 150.8 ± 20.1 | 230.9 ± 30.5 | 85.7 ± 12.3 |

| IC50 (µM) | 1.5 | 1.2 | 1.8 |

Table 2: Effect of this compound on NF-κB Nuclear Translocation

| Treatment Group | Concentration (µM) | Nuclear p65 (Relative Luminescence Units) ± SD | % Inhibition |

| Vehicle Control | - | 1050 ± 150 | - |

| LPS (1 µg/mL) | - | 9870 ± 850 | 0 |

| Agent 14 + LPS | 0.1 | 8120 ± 710 | 19.8 |

| Agent 14 + LPS | 1 | 4560 ± 420 | 60.2 |

| Agent 14 + LPS | 10 | 1890 ± 210 | 90.5 |

| IC50 (µM) | 1.3 |

Table 3: Cytotoxicity of this compound in RAW 264.7 Cells (MTT Assay)

| Concentration (µM) | % Cell Viability ± SD |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 10 | 95.2 ± 4.8 |

| 25 | 90.1 ± 6.2 |

| 50 | 85.6 ± 7.3 |

| 100 | 55.3 ± 8.9 |

| CC50 (µM) | >100 |

Experimental Protocols

Protocol 1: LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control group. Pre-incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Caption: Workflow for Cytokine Release Assay.

Protocol 2: NF-κB (p65) Activation Assay

This assay measures the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.

Materials:

-

RAW 264.7 cells

-

Complete DMEM

-

This compound

-

LPS

-

NF-κB p65 Transcription Factor Assay Kit (commercially available ELISA-based kit)[1]

-

Nuclear extraction reagents

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 1 hour.

-

Nuclear Extraction: Wash the cells with ice-cold PBS and perform nuclear extraction according to the manufacturer's protocol of the assay kit. This typically involves lysing the cells and separating the cytoplasmic and nuclear fractions by centrifugation.[2]

-

NF-κB DNA Binding Assay: The assay is an ELISA-based method where a specific double-stranded DNA sequence containing the NF-κB consensus site is immobilized on a 96-well plate.[3]

-

Add equal amounts of nuclear extract protein to each well.

-

Incubate to allow activated NF-κB to bind to the immobilized oligonucleotide.

-

Wash the wells to remove non-specific binding.

-

Add a primary antibody specific for the p65 subunit of NF-κB.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the developing solution and measure the absorbance or luminescence.

-

-

Data Analysis: The signal is proportional to the amount of activated NF-κB p65 in the nucleus. Calculate the percentage inhibition of NF-κB activation for each concentration of this compound.

Protocol 3: Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

-

RAW 264.7 cells

-

Complete DMEM

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 to 100 µM) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the CC50 (the concentration that causes 50% cytotoxicity).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

Application Notes: Administration of Anti-inflammatory Agent 14 in Mouse Models of Inflammation

Introduction

"Anti-inflammatory agent 14" is a designation for a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. For the purposes of these notes, we will refer to data from representative NLRP3 inhibitors, such as NLRP3-IN-14, which specifically target the NLRP3 inflammasome complex, a key component of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3] Inhibition of this pathway by Agent 14 prevents the downstream release of these cytokines, thereby reducing the inflammatory response.[1] These protocols outline the use of Agent 14 in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, a standard and reproducible method for evaluating the efficacy of anti-inflammatory compounds.[4][5]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that is activated by a variety of pathogenic and sterile danger signals.[3] Its activation involves a two-step process: a priming signal (Signal 1), often initiated by Toll-like receptor (TLR) activation via LPS, which upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[6][7][8] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[3] Upon assembly, pro-caspase-1 undergoes auto-cleavage to become active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] Agent 14 exerts its anti-inflammatory effect by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.[1]

Data Presentation

Quantitative data for the representative agent (NLRP3-IN-14) is summarized below.

Table 1: In Vitro Activity of Agent 14

| Parameter | Cell Type | Assay | Value | Reference |

|---|---|---|---|---|

| IL-1β Release IC₅₀ | Mouse Peritoneal Macrophages | ELISA | 0.131 µM | [1] |

| Binding Affinity (KD) | NLRP3 Protein | N/A | 5.87 µM | [1] |

| **Microsomal Stability (T₁⸝₂) ** | Human / Mouse Liver Microsomes | Stability Assay | > 866 min |[1] |

Table 2: In Vivo Efficacy of Agent 14 in LPS-Induced Sepsis Mouse Model

| Parameter | Mouse Strain | Dosage & Route | Key Findings | Reference |

|---|---|---|---|---|

| Anti-inflammatory Effect | C57BL/6 (assumed) | 50 mg/kg (i.p.) | Decreased serum levels of IL-1β. | [1] |

| Histopathology | C57BL/6 (assumed) | 50 mg/kg (i.p.) | Alleviated thickening of the alveolar wall in the lung. |[1] |

Experimental Protocols

1. Protocol for LPS-Induced Systemic Inflammation in Mice

This protocol describes the induction of acute systemic inflammation using lipopolysaccharide (LPS), which serves as the priming signal for the NLRP3 inflammasome.[5][9][10]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

-

This compound

-

Appropriate vehicle for Agent 14 (e.g., DMSO/Saline mixture)

-

Syringes and needles (27-30 gauge)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., EDTA-coated)

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.[10]

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + Agent 14). A typical group size is 7-10 mice.

-

Agent Administration:

-

Prepare Agent 14 solution in a suitable vehicle. A representative dose is 50 mg/kg.[1]

-

Administer Agent 14 or vehicle via intraperitoneal (i.p.) injection. The timing of administration relative to the LPS challenge (pre-treatment or post-treatment) should be determined by the study design. For a prophylactic effect, administer 1-2 hours before LPS.[11]

-

-

LPS Challenge:

-

Monitoring: Monitor mice for signs of inflammation and distress, such as lethargy, piloerection, and ataxia.[12]

-

Sample Collection:

-

At a predetermined time point post-LPS injection (e.g., 2-4 hours for peak cytokine response), anesthetize the mice.[9][10]

-

Collect blood via cardiac puncture for serum/plasma analysis.[10]

-

Perform euthanasia and collect tissues (e.g., lung, liver, spleen) for histological or molecular analysis. Flash-freeze tissues in liquid nitrogen and store at -80°C.[10]

-

2. Protocol for Quantification of Serum IL-1β by ELISA

This protocol outlines the measurement of the primary cytokine inhibited by Agent 14.

Materials:

-

Mouse IL-1β ELISA Kit (commercially available)

-

Serum samples collected from mice

-

Microplate reader

-

Pipettes and tips

-

Wash buffer, substrate solution, stop solution (typically included in kit)

Procedure:

-

Sample Preparation: Centrifuge collected blood samples to separate serum. Store serum at -80°C until use. Thaw on ice before the assay.

-

Reagent Preparation: Prepare all reagents, standards, and buffers as instructed in the ELISA kit manual.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as per the kit's instructions (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with wash buffer to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the wells again.

-

Add the enzyme-conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the wells a final time.

-

Add the substrate solution to the wells, initiating a color change. Incubate in the dark.

-

Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.

-

-

Data Acquisition: Immediately read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to calculate the concentration of IL-1β in the experimental samples. Compare the IL-1β levels between the different treatment groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NLRP3-IN-14 - Immunomart [immunomart.org]

- 3. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background | PLOS One [journals.plos.org]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]

- 10. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Anti-inflammatory Agent 14 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Anti-inflammatory agent 14" in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been developed to meet the rigorous standards required for pharmacokinetic and pharmacodynamic studies in a drug development setting. All experimental protocols and validation data are presented herein, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

"this compound" (CAS No. 894496-27-6; Molecular Formula: C16H16N2O2S) is a novel small molecule with demonstrated anti-inflammatory properties[1]. To support its preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in a key biological matrix like plasma is essential. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed[2][3]. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with a summary of its validation in accordance with established regulatory guidelines.

Based on its molecular formula and common motifs in anti-inflammatory compounds, a putative structure for this compound is proposed to be a sulfonamide derivative. This structural hypothesis informs the selection of mass spectrometric parameters.

Experimental

Materials and Reagents

-

Analytes: this compound (reference standard, >98% purity), Internal Standard (IS) - (a structurally similar and stable isotope-labeled analog is recommended).

-

Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Human plasma (K2EDTA).

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples[4][5][6][7].

-

Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each plasma sample, except for the blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

A gradient elution is employed for the chromatographic separation.

| Parameter | Condition |

| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with selected reaction monitoring (SRM) for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas | 50 psi |

| Auxiliary Gas | 50 psi |

| Detection Mode | Selected Reaction Monitoring (SRM) |

SRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 317.1 | 155.1 | 25 |

| Internal Standard (IS) | To be determined | To be determined | To be determined |

Note: The exact precursor and product ions, as well as the collision energy, need to be optimized by direct infusion of the analytical standards into the mass spectrometer. The proposed precursor ion for this compound corresponds to its [M+H]+ adduct. The product ion is a plausible fragment from a sulfonamide structure.

Method Validation Summary

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry[8][9][10][11]. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |

| Linearity & Range | A linear regression with a correlation coefficient (r²) of ≥ 0.99. The calibration range should be appropriate for the expected in vivo concentrations. |

| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |

| Matrix Effect | The matrix factor should be consistent across different sources of plasma, with a %CV of ≤ 15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed sample stability. |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 12% |

| Intra-day Accuracy (%) | 90 - 110% |

| Inter-day Accuracy (%) | 88 - 112% |

| Mean Extraction Recovery | > 85% |

Visualizations